molecular formula C22H21NO2 B5207685 9-[3-(3-Methoxyphenoxy)propyl]carbazole

9-[3-(3-Methoxyphenoxy)propyl]carbazole

Cat. No.: B5207685
M. Wt: 331.4 g/mol
InChI Key: SHURVIDIAJNXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-(3-Methoxyphenoxy)propyl]carbazole is a synthetic small molecule based on the privileged carbazole scaffold, a tricyclic structure consisting of two benzene rings fused to a central pyrrole ring . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Carbazole derivatives are a significant class of nitrogen-containing heterocycles with a broad and impressive range of reported biological activities . The carbazole core is found in several commercially important drugs, such as the antihypertensive and antioxidant agent carvedilol and the anti-inflammatory drug carprofen . Researchers are increasingly interested in novel carbazole analogs for their potential to yield new therapeutic agents with improved efficacy and reduced toxicity . The structural motif of this compound, featuring a propyl linker and methoxyphenoxy group, suggests potential for investigation in areas including antimicrobial , antidiabetic , and anticancer research , as well as in the development of advanced organic materials . Researchers can utilize this derivative as a key intermediate or building block in medicinal chemistry campaigns and for probing biological mechanisms.

Properties

IUPAC Name

9-[3-(3-methoxyphenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-24-17-8-6-9-18(16-17)25-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHURVIDIAJNXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(3-Methoxyphenoxy)propyl]carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and 3-(3-methoxyphenoxy)propyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Step 1: Preparation of 3-(3-Methoxyphenoxy)propyl Bromide

  • Williamson Ether Synthesis : React 3-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form 3-(3-methoxyphenoxy)propyl bromide.
    3-Methoxyphenol+1-Bromo-3-chloropropaneK2CO33-(3-Methoxyphenoxy)propyl bromide\text{3-Methoxyphenol} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}_2\text{CO}_3} \text{3-(3-Methoxyphenoxy)propyl bromide}

Step 2: Alkylation of Carbazole

  • N-Alkylation : React carbazole with the synthesized bromide under basic conditions (e.g., KOH in acetone) to yield 9-[3-(3-Methoxyphenoxy)propyl]carbazole :
    Carbazole+3-(3-Methoxyphenoxy)propyl bromideKOH, acetoneThis compound\text{Carbazole} + \text{3-(3-Methoxyphenoxy)propyl bromide} \xrightarrow{\text{KOH, acetone}} \text{this compound}

Key Conditions :

  • Temperature: Reflux (~60°C).

  • Reaction time: 12–24 hours.

  • Yield: ~70–85% (estimated based on analogous carbazole alkylations ).

Functionalization of the Carbazole Core

The carbazole moiety can undergo electrophilic substitution reactions at positions 3 and 6 due to the electron-donating effect of the N-propyl substituent. Examples include:

Nitration

  • Reaction with HNO₃ in dichloroethane at 0°C introduces nitro groups preferentially at position 3 :
    This compoundHNO3,0°C3-Nitro-9-[3-(3-methoxyphenoxy)propyl]carbazole\text{this compound} \xrightarrow{\text{HNO}_3, \text{0°C}} \text{3-Nitro-9-[3-(3-methoxyphenoxy)propyl]carbazole}

Sulfonation and Halogenation

  • Sulfonation with H₂SO₄ or halogenation (e.g., Cl₂, Br₂) occurs at positions 3 and 6, influenced by steric and electronic effects of the substituents .

Reactivity of the Methoxyphenoxypropyl Side Chain

The methoxyphenoxypropyl group participates in:

Ether Cleavage

  • Treatment with HBr or HI cleaves the ether bond, yielding 3-methoxyphenol and a propyl-linked carbazole intermediate :
    This compoundHBr9-(3-Bromopropyl)carbazole+3-Methoxyphenol\text{this compound} \xrightarrow{\text{HBr}} \text{9-(3-Bromopropyl)carbazole} + \text{3-Methoxyphenol}

Oxidation

  • The propyl chain may undergo oxidation (e.g., KMnO₄) to form carboxylic acid derivatives, though steric hindrance from the carbazole may limit reactivity .

Cross-Coupling Reactions

The carbazole core supports palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) for further derivatization:

Suzuki Coupling

  • React with aryl boronic acids to introduce aryl groups at position 3 or 6:
    3-Bromo-9-[3-(3-methoxyphenoxy)propyl]carbazole+ArB(OH)2Pd(PPh3)43-Aryl-9-[3-(3-methoxyphenoxy)propyl]carbazole\text{3-Bromo-9-[3-(3-methoxyphenoxy)propyl]carbazole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Aryl-9-[3-(3-methoxyphenoxy)propyl]carbazole}

Applications : Tailoring electronic properties for materials science or pharmaceutical applications .

Cyclization Reactions

The amino or nitro derivatives of this compound can undergo cyclization to form fused heterocycles:

Formation of Pyrrolo[2,3-c]carbazole

  • Nitro groups at position 3 are reduced to amines (e.g., Sn/HCl), followed by cyclization with diketones :
    3-Amino-9-[3-(3-methoxyphenoxy)propyl]carbazoleDiketone, acidPyrrolo[2,3-c]carbazole derivative\text{3-Amino-9-[3-(3-methoxyphenoxy)propyl]carbazole} \xrightarrow{\text{Diketone, acid}} \text{Pyrrolo[2,3-c]carbazole derivative}

Scientific Research Applications

Organic Electronics

9-[3-(3-Methoxyphenoxy)propyl]carbazole has been investigated for its role as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport while maintaining good thermal stability makes it suitable for these applications.

  • Key Findings :
    • Exhibits high hole mobility, which is crucial for efficient charge transport in OLEDs.
    • Demonstrates compatibility with various organic semiconductor materials, enhancing device performance.

Photovoltaics

In the context of solar energy conversion, this compound has shown promise as an additive in polymer solar cells. Its incorporation can improve the efficiency and stability of photovoltaic devices.

  • Research Insights :
    • Studies indicate that adding this compound to active layers can enhance light absorption and charge separation.
    • The compound's structural features contribute to improved morphology of the active layer, leading to better device performance.

Biological Activities

Recent investigations into the biological properties of carbazole derivatives have highlighted their potential as antimicrobial and anticancer agents. Specifically, compounds similar to this compound have been studied for their biological efficacy.

  • Antimicrobial Activity :
    • Carbazole derivatives exhibit significant antibacterial and antifungal properties. Research has shown that compounds with methoxy groups can enhance activity against various pathogens.
    • For example, studies have reported effective inhibition of bacteria such as Staphylococcus aureus and fungi like Candida albicans at certain concentrations.
  • Anticancer Potential :
    • Some carbazole derivatives have demonstrated cytotoxic effects against cancer cell lines, including lung cancer cells (A549). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

StudyApplicationFindings
Surendiran et al. (2022)AntimicrobialDemonstrated moderate to good antibacterial activity of methoxy-substituted carbazole derivatives at concentrations of 25 µg/mL.
Gu et al. (2021)AnticancerReported significant growth inhibition against MRSA with MIC values lower than standard drugs.
Research on OLEDsOrganic ElectronicsFound that incorporating carbazole derivatives enhances device efficiency due to improved charge transport properties.

Mechanism of Action

The mechanism of action of 9-[3-(3-Methoxyphenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 7b) reduce HOMO-LUMO gaps, enhancing electron-transport properties, while methoxy groups (CID 39009) increase electron-donating capacity .
  • Biological Activity: The cis-3,5-dimethylpiperazinyl group in rimcazole analogs confers high affinity for dopamine and sigma receptors, whereas 3-methoxyphenoxy derivatives may exhibit distinct target selectivity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks) References
This compound Not reported Moderate in polar solvents Expected IR: ~1250 cm⁻¹ (C-O-C), ~1600 cm⁻¹ (aromatic C=C) N/A
7b 240 Low in water IR: 1578 cm⁻¹ (NO₂), 1299 cm⁻¹ (C-F); MS: m/z 364 (M+1)
Rimcazole dihydrochloride 167 (decomp.) High in water ¹H-NMR: δ 1.67 (s, 9H, 3CH₃); MS: m/z 373 (M+1)
CID 39009 Not reported High in DMSO ¹H-NMR: δ 3.80 (s, OCH₃); SMILES: CN(C)CCCN1C2=C...

Key Observations :

  • Thermal Stability : Nitro-substituted carbazoles (e.g., 7b) exhibit higher melting points (~240°C) due to strong intermolecular interactions .
  • Solubility : Quaternary ammonium salts (e.g., rimcazole dihydrochloride) show enhanced aqueous solubility, critical for pharmacological applications .

Key Observations :

  • Receptor Specificity: Rimcazole’s piperazinyl side chain is critical for dopamine transporter (DAT) inhibition, while 3-methoxyphenoxy derivatives may lack this specificity .
  • Therapeutic Potential: Carbazoles with heterocyclic side chains (e.g., piperazinyl) show promise in CNS disorders and cancer .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-[3-(3-Methoxyphenoxy)propyl]carbazole to improve yield and purity?

  • Methodology : Use Williamson ether synthesis (as demonstrated for structurally similar carbazole derivatives) to couple the methoxyphenoxy propyl group to the carbazole core . Employ solvents like acetonitrile and catalysts such as potassium carbonate, with purification via column chromatography using silica gel . To minimize side reactions, control reaction time and temperature using fractional factorial experimental design (e.g., Taguchi methods) to identify critical parameters .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology : Combine NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity, FT-IR to verify functional groups (e.g., methoxy and ether linkages), and mass spectrometry (EI or ESI) for molecular weight validation . For structural ambiguity, employ X-ray crystallography if single crystals are obtainable (see analogous carbazole derivatives in ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Despite limited hazard data for this compound, follow general carbazole derivative safety guidelines: use PPE (gloves, lab coats, goggles), ensure ventilation, and avoid ignition sources due to potential flammability . For waste disposal, segregate organic residues and collaborate with certified chemical waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data for carbazole-based N-alkylation reactions?

  • Methodology : Apply statistical design of experiments (DoE) to isolate variables (e.g., solvent polarity, base strength) that may cause discrepancies . Use kinetic modeling (e.g., Arrhenius plots) to compare experimental rates with theoretical predictions. Cross-reference findings with analogous reactions in to identify systemic errors or solvent effects.

Q. What computational tools are effective for predicting the electronic properties of this compound?

  • Methodology : Employ density functional theory (DFT) simulations to calculate HOMO-LUMO gaps and charge transport properties, critical for optoelectronic applications . Validate models against experimental UV-Vis and cyclic voltammetry data. COMSOL Multiphysics integration with AI can optimize parameter inputs .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

  • Methodology : Use accelerated aging studies with controlled exposure to heat, light, and humidity. Monitor degradation via HPLC and GC-MS to identify breakdown products . Apply multivariate analysis to correlate stability with structural features (e.g., methoxy group lability) .

Application-Oriented Questions

Q. What strategies can be used to functionalize this compound for advanced materials (e.g., OLEDs)?

  • Methodology : Introduce electron-withdrawing/donating groups (e.g., nitro, amino) via electrophilic substitution or cross-coupling reactions (Suzuki or Ullmann) . Test optoelectronic performance using thin-film fabrication and electroluminescence assays, referencing polycarbazole derivative studies .

Q. How can researchers address low solubility issues for this compound in polymer matrix applications?

  • Methodology : Modify the propyl linker with hydrophilic groups (e.g., hydroxyl) or use co-solvents. Assess solubility parameters (Hansen solubility theory) and compare with structurally similar carbazole derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.